

Urolithin C: A Technical Guide to Its Interaction with Cellular Targets

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Compound of Interest

Compound Name: Urolithin C

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Introduction

Urolithin C, a gut microbial metabolite of the dietary polyphenol ellagic acid, has emerged as a molecule of significant interest in biomedical research. Derived from the consumption of fruits and nuts like pomegranates, berries, and walnuts, **urolithin C** is actively investigated for its potential therapeutic effects across a spectrum of diseases. Its biological activities are underpinned by its interactions with a variety of cellular targets, leading to the modulation of key signaling pathways. This technical guide provides an in-depth overview of the current understanding of **urolithin C**'s molecular interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to support further research and drug development efforts.

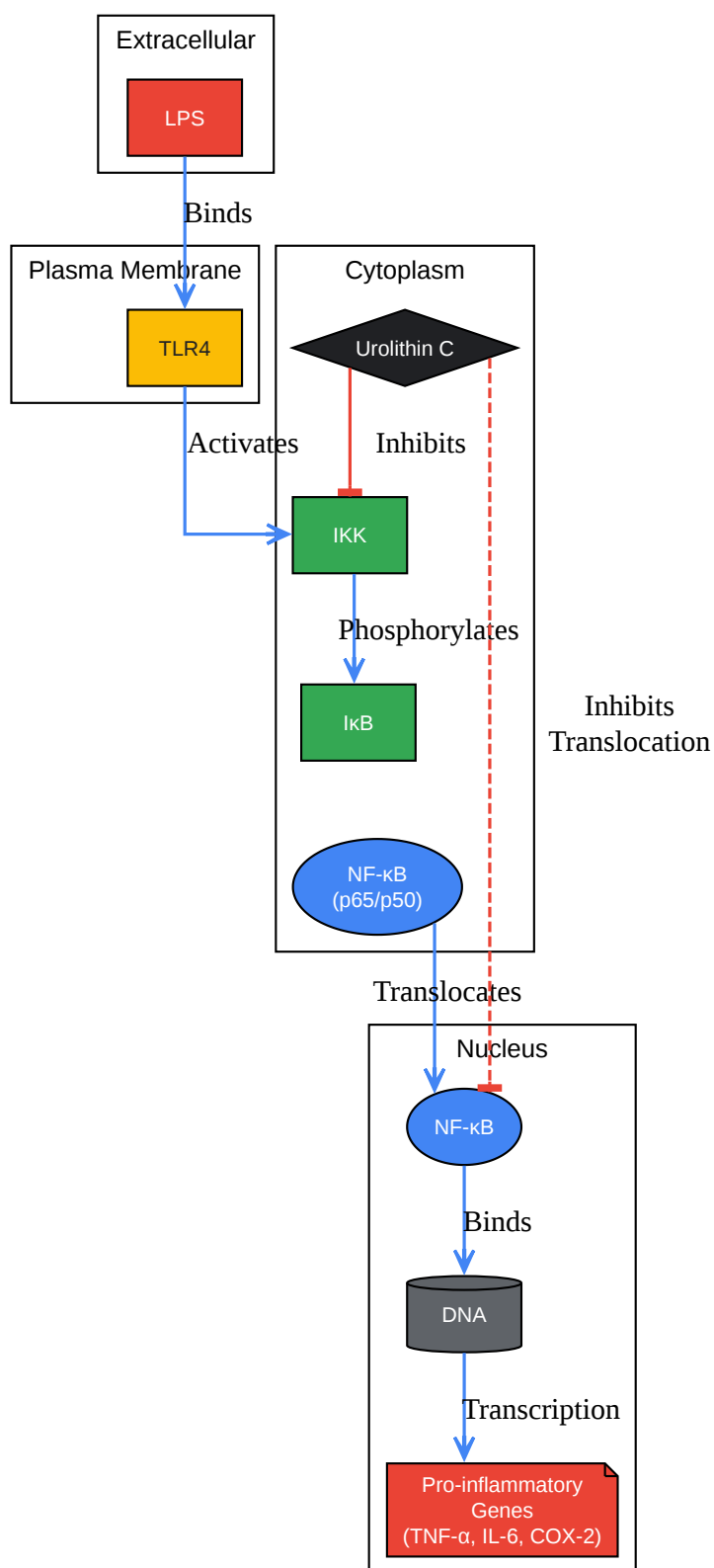
Cellular Targets and Signaling Pathways

Urolithin C has been shown to interact with multiple cellular targets, thereby influencing a range of physiological and pathophysiological processes. The primary mechanisms of action identified to date include anti-inflammatory, anti-cancer, and metabolic regulatory effects.

Anti-inflammatory Activity via NF- κ B Signaling

Urolithin C exhibits anti-inflammatory properties by modulating the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[1][2]} In response to pro-inflammatory stimuli such as

lipopolysaccharide (LPS), NF- κ B is activated and translocates to the nucleus, where it induces the expression of inflammatory genes. **Urolithin C** has been shown to suppress this process, leading to a reduction in the production of pro-inflammatory cytokines like TNF- α , IL-2, and IL-6, and the inducible enzyme Cox-2.[2][3] This inhibitory effect is achieved by blocking the phosphorylation and subsequent translocation of the NF- κ B p65 subunit to the nucleus.[2][3]



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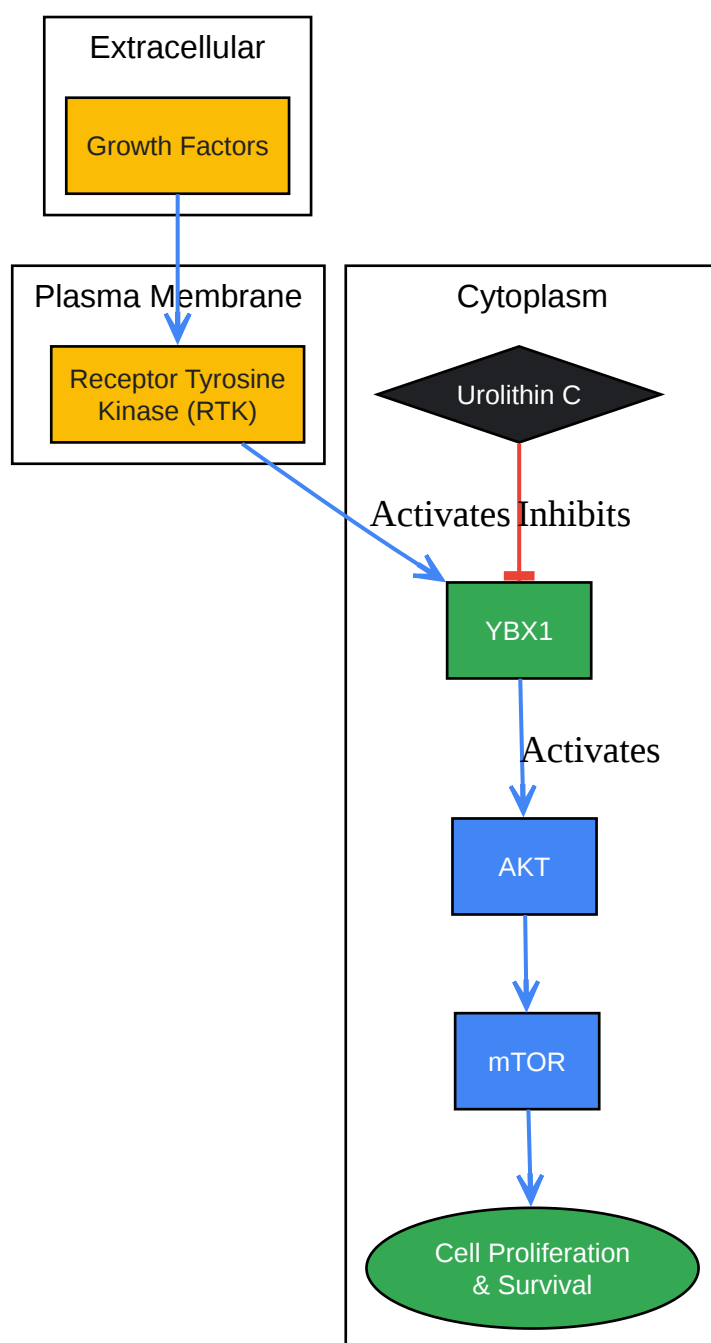
Urolithin C's Inhibition of the NF-κB Signaling Pathway.

Anticancer Effects via AKT/mTOR Pathway and Apoptosis Induction

In the context of cancer, particularly colorectal cancer, **urolithin C** has been demonstrated to inhibit cell proliferation and migration.^{[4][5][6]} This is achieved, in part, by blocking the AKT/mTOR signaling pathway. The AKT/mTOR pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature of many cancers.

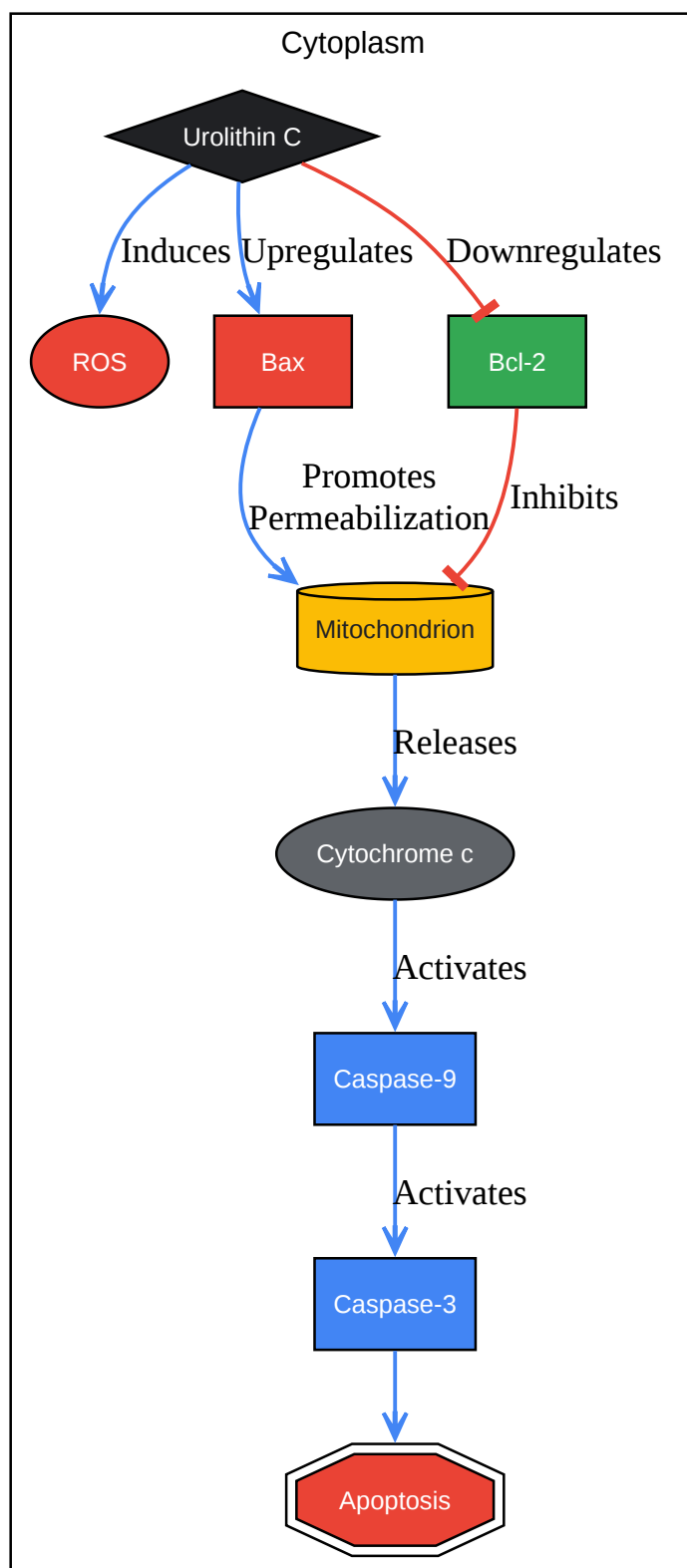
Urolithin C has been found to decrease the expression of Y-box binding protein 1 (YBX1), a key upstream regulator of the AKT/mTOR pathway.

Furthermore, **urolithin C** can induce apoptosis in cancer cells through a mitochondria-mediated pathway.^{[7][8][9][10][11][12]} This involves an imbalance in the Bcl-2/Bax ratio, leading to the activation of the caspase cascade, including caspase-3.^{[9][12]} **Urolithin C** treatment has also been associated with increased production of reactive oxygen species (ROS), mitochondrial membrane depolarization, and calcium dyshomeostasis in cancer cells, all of which contribute to the apoptotic process.^{[7][9][12]}



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Urolithin C's Inhibition of the AKT/mTOR Pathway.



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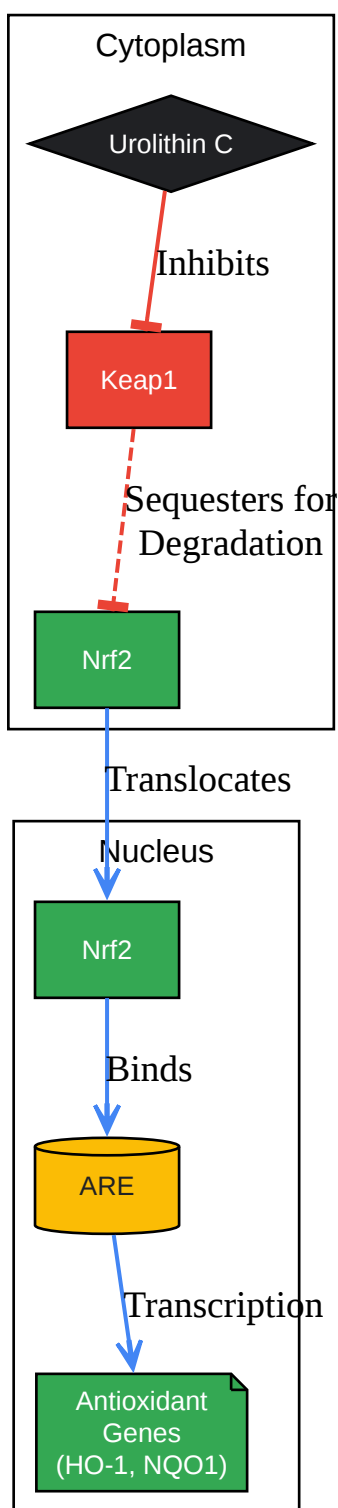
Urolithin C-Induced Mitochondria-Mediated Apoptosis.

Metabolic Regulation

Urolithin C plays a role in metabolic regulation, particularly in glucose homeostasis. It has been identified as a glucose-dependent activator of insulin secretion in pancreatic β -cells.[7][13] This effect is mediated by its interaction with L-type Ca^{2+} channels.[7][13] **Urolithin C** enhances Ca^{2+} influx through these channels, a critical step in glucose-stimulated insulin secretion.

Antioxidant Activity and Nrf2 Pathway Activation

Urolithin C possesses significant antioxidant properties, which are attributed to its ability to scavenge free radicals.[9][14] The antioxidant activity of urolithins is correlated with the number of hydroxyl groups on their structure.[9][14] Beyond direct radical scavenging, **urolithin C** can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Nrf2 is a master regulator of the antioxidant response, and its activation by **urolithin C** leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[15] This activation helps to protect cells from oxidative stress.[15]



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